molecular formula C15H15NO2 B154889 Ethyl 2-methyl-6-phenylpyridine-3-carboxylate CAS No. 1702-14-3

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

Cat. No. B154889
CAS RN: 1702-14-3
M. Wt: 241.28 g/mol
InChI Key: MZYVLAQGPZYJJQ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate is a compound that falls within the category of organic chemistry, specifically in the realm of heterocyclic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate , or through one-pot reactions such as the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . These methods suggest that the synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate could also be achieved through similar multistep reactions, possibly involving a pyridine precursor that is functionalized with appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction crystallography . This method provides detailed information about the arrangement of atoms within a molecule and can be used to determine the crystal structure of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate if synthesized.

Chemical Reactions Analysis

Compounds similar to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate have been shown to undergo various chemical reactions. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different products . This suggests that Ethyl 2-methyl-6-phenylpyridine-3-carboxylate could also participate in nucleophilic substitution reactions, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR , and UV-Visible spectroscopy, as well as thermal analysis techniques like TGA and DTA . These methods can be applied to Ethyl 2-methyl-6-phenylpyridine-3-carboxylate to determine its functional groups, stability, and electronic properties.

Scientific Research Applications

  • Catalytic Annulation Reactions : Zhu, Lan, and Kwon (2003) described a phosphine-catalyzed [4 + 2] annulation process, where Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes annulation with N-tosylimines. This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the compound's role in facilitating selective organic synthesis processes (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Derivatives : Śladowska, Bartoszko-Malik, and Zawisza (1990) conducted research on the synthesis of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate, demonstrating the compound's role in the creation of diverse organic molecules (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

  • Reaction with Amines : Nadzhafova (2002) studied the reactions of Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with ammonia and primary amines, leading to the formation of various substituted dihydropyrrolo[3'4-c]pyridin-7-ones. This research highlights the compound's reactivity and potential in synthesizing complex organic structures (Nadzhafova, 2002).

  • Corrosion Inhibition in Mild Steel : Dohare et al. (2017) explored the use of derivatives of this compound, specifically ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyranopyrazole-5-carboxylate, as corrosion inhibitors for mild steel in industrial processes. Their study revealed a high efficiency of 98.8% at certain concentrations, indicating the compound's potential in industrial applications (Dohare et al., 2017).

  • Synthesis of Naphthyridines : Balogh et al. (2009) investigated the synthesis of ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates from related pyridine derivatives, contributing to the knowledge on the synthesis of complex heterocyclic compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

  • Neuroprotective Properties : Orozco et al. (2004) discovered that Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a derivative, has neuroprotective properties and acts as a calcium promotor. This reveals its potential in developing treatments for neurodegenerative diseases (Orozco, de los Ríos, Arias, León, García, Marco, Villarroya, & López, 2004).

  • Ultrasound-Assisted Synthesis : Kumbhani et al. (2022) reported the ultrasound-assisted synthesis of derivatives of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, demonstrating the compound's utility in facilitating novel synthesis methods (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

  • Antimicrobial Activity : Ghashang, Mansoor, and Aswin (2013) synthesized derivatives of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate and evaluated their antimicrobial activity, highlighting the compound's potential in medical applications (Ghashang, Mansoor, & Aswin, 2013).

properties

IUPAC Name

ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-15(17)13-9-10-14(16-11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYVLAQGPZYJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408232
Record name Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

CAS RN

1702-14-3
Record name Ethyl 2-methyl-6-phenylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MC Bagley, R Lunn, X Xiong - Tetrahedron letters, 2002 - Elsevier
… Purification by flash chromatography on silica, eluting with dichloromethane-light petroleum (1:1), gave ethyl 2-methyl-6-phenylpyridine-3-carboxylate 4a as a pale yellow solid (0.21 g, …
Number of citations: 75 www.sciencedirect.com
MC Bagley, C Brace, JW Dale, M Ohnesorge… - Journal of the …, 2002 - pubs.rsc.org
New facile experimental procedures for the preparation of 2,3,4,6-tetrasubstituted pyridines in a single synthetic step have been developed. Thus, an enamino ester and alkynone react …
Number of citations: 98 pubs.rsc.org
HN NO - thieme-connect.com
… Ethyl 2-Methyl-6-phenylpyridine-3-carboxylate (36):[136] A soln of ethyl acetoacetate (35; 229 μL, 1.8 mmol), 1-phenylprop-2-ynone (34; 234 mg, 1.8 mmol), and NH4OAc (208 mg, 2.7 …
Number of citations: 0 www.thieme-connect.com
J Dohe, TJJ Mueller - Zeitschrift für Naturforschung B, 2016 - degruyter.com
The concatenation of the modified Sonogashira alkynone synthesis and the Bagley-Bohlmann-Rahtz pyridine synthesis gives novel consecutive three- and four-component coupling-…
Number of citations: 8 www.degruyter.com
MC Bagley, DD Hughes, HM Sabo, PH Taylor… - Synlett, 2003 - thieme-connect.com
… chromatography on silica gave pure ethyl 2-methyl-6-phenylpyridine-3-carboxylate (6a) [5a] … chromatography on silica gave pure ethyl 2-methyl-6-phenylpyridine-3-carboxylate (6a) [5a] …
Number of citations: 52 www.thieme-connect.com
M Altuna-Urquijo, A Gehre, SP Stanforth, B Tarbit - Tetrahedron, 2009 - Elsevier
α-Chloro-α-acetoxy-β-keto-esters 9 were readily prepared from β-keto-esters 6 in good overall yields. These compounds reacted as α,β-diketo-ester equivalents 2 with amidrazones 1 …
Number of citations: 41 www.sciencedirect.com
AK Alnomsy - School of Life Sciences University of Sussex, 2016 - core.ac.uk
… 109 Experimental data for ethyl 2-methyl-6-phenylpyridine-3-carboxylate. 110 Experimental data for 2-methyl-6-phenylpyridine-3-carbonitrile. …
Number of citations: 3 core.ac.uk
PA Keller, MK Abdel-Hamid… - Pyridines: From Lab to …, 2013 - books.google.com
… Ethyl 2-methyl-6-phenylpyridine-3-carboxylate 188 A solution of aminodienone 17 (80 mg, 0.3 mmol) in PhMe/AcOH (5: 1)(3 mL) was irradiated for 2 min at 100 C (150 W) in a sealed …
Number of citations: 1 books.google.com
K Chapaneri - 2008 - search.proquest.com
Polysubstituted pyridines are prepared by a one-pot three-component cyclocondensation process, developed by modification and improvement of the traditional Bohlmann-Rahtz …
Number of citations: 1 search.proquest.com
X Xiong, MC Bagley, K Chapaneri - Tetrahedron letters, 2004 - Elsevier
Polysubstituted pyridines are prepared in good yield and with total regiocontrol by the one-pot reaction of an alkynone, 1,3-dicarbonyl compound and ammonium acetate in alcoholic …
Number of citations: 65 www.sciencedirect.com

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